molecular formula C18H17BrN2O4Se B12992736 7-Bromo-8-((4-methylpiperazin-1-yl)methyl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylic acid

7-Bromo-8-((4-methylpiperazin-1-yl)methyl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylic acid

Cat. No.: B12992736
M. Wt: 484.2 g/mol
InChI Key: VXEPLSHWXCMHAL-UHFFFAOYSA-N
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Description

7-Bromo-8-((4-methylpiperazin-1-yl)methyl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylic acid is a complex organic compound that belongs to the class of selenopheno[3,2-h]chromenes This compound is characterized by the presence of a bromine atom, a selenophene ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-8-((4-methylpiperazin-1-yl)methyl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylic acid typically involves multiple steps. One common method includes the following steps:

    Formation of the selenophene ring: This can be achieved through a cyclization reaction involving a suitable selenide precursor.

    Introduction of the bromine atom: Bromination is usually carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Attachment of the piperazine moiety: This step involves the reaction of the intermediate compound with 4-methylpiperazine under appropriate conditions.

    Formation of the chromene ring: This can be achieved through a cyclization reaction involving a suitable precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-8-((4-methylpiperazin-1-yl)methyl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols; typically carried out in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atom.

Mechanism of Action

The mechanism of action of 7-Bromo-8-((4-methylpiperazin-1-yl)methyl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the disruption of key cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-8-((4-methylpiperazin-1-yl)methyl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylic acid is unique due to the presence of the selenophene ring, which imparts distinct electronic and steric properties. This makes the compound particularly interesting for applications in medicinal chemistry and materials science, where such properties can be leveraged to develop novel therapeutic agents and advanced materials.

Properties

Molecular Formula

C18H17BrN2O4Se

Molecular Weight

484.2 g/mol

IUPAC Name

7-bromo-8-[(4-methylpiperazin-1-yl)methyl]-2-oxoselenopheno[3,2-h]chromene-3-carboxylic acid

InChI

InChI=1S/C18H17BrN2O4Se/c1-20-4-6-21(7-5-20)9-13-14(19)11-3-2-10-8-12(17(22)23)18(24)25-15(10)16(11)26-13/h2-3,8H,4-7,9H2,1H3,(H,22,23)

InChI Key

VXEPLSHWXCMHAL-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2=C(C3=C([Se]2)C4=C(C=C3)C=C(C(=O)O4)C(=O)O)Br

Origin of Product

United States

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